Product packaging for Chloromethyl thiocyanate(Cat. No.:CAS No. 3268-79-9)

Chloromethyl thiocyanate

Cat. No.: B146332
CAS No.: 3268-79-9
M. Wt: 107.56 g/mol
InChI Key: UXUCVNXUWOLPRU-UHFFFAOYSA-N
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Description

Overview of Research Significance and Academic Context

Chloromethyl thiocyanate (B1210189) (CH₂ClSCN) is an organosulfur compound that has garnered considerable attention within the academic community. acs.org As a member of the organic thiocyanates, compounds characterized by the RSCN functional group, it serves as a versatile and valuable building block in chemical synthesis. chemicalbook.comnih.govwikipedia.org Its significance lies in its bifunctional nature, possessing both a reactive chloromethyl group and a thiocyanate moiety, which allows for a wide range of chemical transformations. ontosight.airesearchgate.net

In the context of organic chemistry, chloromethyl thiocyanate is primarily utilized as a reagent and an intermediate. ontosight.ai It is instrumental in introducing the thiocyanatomethyl group (-CH₂SCN) onto various molecular scaffolds, facilitating the synthesis of more complex sulfur and nitrogen-containing heterocyclic compounds. researchgate.netmdpi.com The compound's reactivity makes it a key precursor in the production of commercially important substances, notably in the agrochemical sector. researchgate.net Specifically, it is a crucial intermediate for the synthesis of the fungicide 2-(thiocyanomethylthio)benzothiazole (TCMTB). researchgate.net Research has also explored its inherent biological activities, including fungicidal, nematocidal, and bactericidal properties. acs.orggoogle.com The study of its electronic structure, conformational properties, and reaction mechanisms continues to be an active area of academic inquiry, contributing to a deeper understanding of organo-sulfur chemistry. acs.orgresearchgate.netconicet.gov.ar

Historical Perspective of Scholarly Investigations

Scholarly interest in this compound dates back several decades, with early investigations focusing on its fundamental properties and synthesis. One of the early spectroscopic studies was reported in 1967, which detailed the infrared spectrum of the compound. aip.org In the following years, its Raman spectrum was also analyzed to further understand its vibrational properties and conformational state. tandfonline.com

The 1970s saw the emergence of research into its practical applications, particularly its synthesis and utility as a biocide. A 1978 patent described a process for producing this compound by reacting bromochloromethane (B122714) with a thiocyanate salt in the presence of an onium salt catalyst, highlighting its potential as a fungicide and nematocide. google.com During this period, its reactivity in organic synthesis was also explored, for instance, in reactions with substituted malonyl chlorides to form dichloropyrimidines. psu.edu These foundational studies established this compound as a compound of interest for both fundamental chemical research and applied materials science.

Current Research Landscape and Emerging Trends

The current research landscape for this compound is characterized by sophisticated analytical techniques aimed at elucidating its detailed structural and electronic properties. Modern studies have employed methods like gas electron diffraction (GED) and in situ low-temperature single-crystal X-ray diffraction to precisely determine its molecular structure and conformational behavior in both gas and solid phases. researchgate.netconicet.gov.ar These investigations have revealed that this compound coexists as two conformers, gauche and anti, in the gas phase, with the gauche form being more stable and the only one present in the crystalline state. researchgate.netconicet.gov.ar

A significant trend in recent research is the investigation of the compound's electronic structure and fragmentation dynamics upon ionization. acs.org Advanced techniques such as photoelectron spectroscopy combined with synchrotron radiation have been used to study its dissociative photoionization in the valence and core-level regions. acs.orgresearchgate.netnih.gov These studies provide fundamental insights into the molecule's cationic states and fragmentation pathways, which are crucial for understanding its reactivity. acs.orgnih.gov Furthermore, this compound continues to be a relevant intermediate in the synthesis of novel compounds. mdpi.comrsc.org Its reactions are explored for creating S-chloromethyl phosphorodithioates and other complex molecules, demonstrating its enduring role as a versatile synthon in modern organic chemistry. tandfonline.com The study of intermolecular interactions, such as halogen and chalcogen bonds in its crystal structure, represents another emerging area of interest. researchgate.netresearchgate.net

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂H₂ClNS chemicalbook.combiosynth.com
Molecular Weight 107.56 g/mol nih.govbiosynth.com
Density 1.37 g/mL at 25°C chemicalbook.com
Boiling Point 76-78°C at 15 mm Hg chemicalbook.com
Refractive Index n20/D 1.515 chemicalbook.com
CAS Number 3268-79-9 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2ClNS B146332 Chloromethyl thiocyanate CAS No. 3268-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl thiocyanate
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InChI

InChI=1S/C2H2ClNS/c3-1-5-2-4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUCVNXUWOLPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(SC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80186351
Record name Thiocyanic acid, chloromethyl ester
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Molecular Weight

107.56 g/mol
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CAS No.

3268-79-9
Record name Thiocyanic acid, chloromethyl ester
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Record name Chloromethyl thiocyanate
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Record name Chloromethylthiocyanate
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Record name Thiocyanic acid, chloromethyl ester
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Record name Chloromethyl thiocyanate
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Synthetic Methodologies and Mechanistic Investigations of Chloromethyl Thiocyanate

Advanced Synthetic Routes to Chloromethyl Thiocyanate (B1210189)

Several synthetic strategies have been developed for the preparation of chloromethyl thiocyanate, each with its own set of advantages and specific requirements. These methods primarily involve nucleophilic substitution reactions or direct functionalization.

Nucleophilic Substitution Reactions with Thiocyanic Acid and Chloromethyl Methyl Ether

One of the conceptual routes to this compound involves the nucleophilic substitution reaction between thiocyanic acid (HSCN) and chloromethyl methyl ether (CH₃OCH₂Cl). Current time information in Bangalore, IN. In this process, the thiocyanate ion, generated from thiocyanic acid, acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the methoxy (B1213986) group.

The reaction can be represented as: HSCN + CH₃OCH₂Cl → ClCH₂SCN + CH₃OH

The mechanism is anticipated to proceed via an Sₙ2 pathway, where the sulfur atom of the thiocyanate ion attacks the carbon atom of the chloromethyl methyl ether, leading to the formation of a transition state and subsequent departure of the methoxide (B1231860) leaving group. The use of a non-polar, aprotic solvent would likely favor this mechanism. Detailed experimental conditions and yields for this specific transformation are not extensively reported in readily available literature, but the principles of nucleophilic substitution provide a sound theoretical basis for this synthetic approach.

ReactantsReagents/CatalystsSolventTemperature (°C)Yield (%)Reference
Thiocyanic Acid, Chloromethyl Methyl EtherNot specifiedNot specifiedNot specifiedNot specified Current time information in Bangalore, IN.

This table is based on the general description of the reaction, as specific experimental data is not widely available.

Direct Chlorination of Thiocyanic Acid

The direct chlorination of thiocyanic acid has been mentioned as a potential method for the synthesis of this compound. Current time information in Bangalore, IN. This approach would involve the controlled addition of a chlorinating agent to thiocyanic acid. The reaction likely proceeds through a complex mechanism, potentially involving the formation of thiocyanogen (B1223195) chloride (ClSCN) as an intermediate.

Successful implementation of this method would require careful control of reaction conditions to prevent over-chlorination or decomposition of the starting material and product. Specific details regarding the chlorinating agent, reaction stoichiometry, and temperature control are crucial for achieving the desired product.

ReactantChlorinating AgentConditionsYield (%)Reference
Thiocyanic AcidNot specifiedControlledNot specified Current time information in Bangalore, IN.

This table is based on the general description of the reaction, as specific experimental data is not widely available.

Reaction of Chloromethylsulfenyl Chloride with O,O-Diethyl Phosphorothioite

A study focused on the preparation of S-Chloromethyl O,O-diethyl phosphorodithioate (B1214789) revealed that this compound can serve as a reactant in the presence of O,O-diethyl phosphorothioite. tandfonline.comtandfonline.com This reaction requires the presence of a stoichiometric amount of a base, such as sodium carbonate, to proceed effectively. tandfonline.com While the primary focus of the study was not the synthesis of this compound itself, the reverse reaction provides insight into its formation.

The reaction involving chloromethylsulfenyl chloride and a cyanide source, which would be mechanistically related, suggests a pathway for the synthesis of this compound. The reaction of chloromethylsulfenyl chloride with a cyanide salt like potassium cyanide would involve the displacement of the chloride from the sulfenyl chloride by the cyanide ion.

ReactantsBaseSolventTemperatureObservationsReference
O,O-Diethyl phosphorothioite, this compoundSodium CarbonateAcetoneRoom TemperatureHigh yield of S-Chloromethyl O,O-diethyl phosphorodithioate tandfonline.com

This table describes the reaction where this compound is a reactant, providing insight into its reactivity and potential synthesis.

Reaction of Thiocyanic Acid with Chloromethanol (B13452849)

The synthesis of this compound can also be envisioned through the reaction of thiocyanic acid with chloromethanol (ClCH₂OH). collegedunia.com This reaction would follow a nucleophilic substitution pattern, similar to the reaction with chloromethyl methyl ether. The hydroxyl group of chloromethanol would be protonated in the presence of an acid catalyst, forming a good leaving group (water), which is then displaced by the thiocyanate nucleophile.

The reaction is as follows: HSCN + ClCH₂OH → ClCH₂SCN + H₂O

The efficiency of this reaction would depend on the stability of chloromethanol and the ability to effectively activate the hydroxyl group for substitution.

ReactantsCatalystConditionsYield (%)Reference
Thiocyanic Acid, ChloromethanolAcid (proposed)Not specifiedNot specified collegedunia.com

This table is based on the general description of the reaction, as specific experimental data is not widely available.

Preparation from CH₂ClSCl with KCN

A documented method for the preparation of this compound involves the reaction of chloromethylsulfenyl chloride (CH₂ClSCl) with potassium cyanide (KCN). This reaction is typically carried out in a suitable solvent such as diethyl ether. The cyanide ion acts as a nucleophile, attacking the sulfur atom of the chloromethylsulfenyl chloride and displacing the chloride ion.

The reaction is: CH₂ClSCl + KCN → ClCH₂SCN + KCl

This method offers a direct route to the target compound from a readily available sulfenyl chloride.

ReactantsSolventConditionsReference
Chloromethylsulfenyl Chloride, Potassium CyanideDiethyl EtherNot specified researchgate.net

This table is based on the general description of the reaction, as specific experimental data is not widely available in the provided search results.

Mechanistic Studies of this compound Formation

The formation of this compound in the synthetic routes described above is governed by fundamental principles of organic reaction mechanisms, primarily nucleophilic substitution. A key aspect of these reactions is the behavior of the thiocyanate ion (SCN⁻) as an ambident nucleophile. publish.csiro.aubyjus.com

The thiocyanate ion possesses two potential nucleophilic centers: the sulfur atom and the nitrogen atom. byjus.com The site of attack is influenced by several factors, including the nature of the electrophile, the solvent, and the reaction conditions, as described by Hard and Soft Acid and Base (HSAB) theory. The sulfur atom is considered a soft nucleophilic center, while the nitrogen atom is a harder nucleophilic center.

In the context of the synthesis of this compound from a chloromethyl-containing electrophile (e.g., chloromethyl methyl ether or chloromethanol), the reaction proceeds via a substitution nucleophilic bimolecular (Sₙ2) mechanism. publish.csiro.au In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon atom, and the leaving group departs in a single, concerted step.

S-attack vs. N-attack:

S-attack (favored): Attack by the soft sulfur atom of the thiocyanate ion on the relatively soft electrophilic carbon of the chloromethyl group leads to the formation of the desired this compound (R-SCN). This is generally the major product in reactions with alkyl halides. byjus.com

N-attack (minor): Attack by the harder nitrogen atom would lead to the formation of the isomeric chloromethyl isothiocyanate (R-NCS).

Computational studies and experimental observations on related systems suggest that the transition state leading to the thiocyanate product is generally lower in energy. nih.gov The preference for S-attack is a well-documented phenomenon in the chemistry of ambident thiocyanate ions. publish.csiro.au

Nucleophilic Attack Mechanisms

The primary reaction mechanism of this compound involves its role as an alkylating agent. The electrophilic chloromethyl group (-CH₂Cl) serves as a reactive center, readily engaging with nucleophiles. smolecule.com This interaction can lead to the formation of covalent bonds, effectively transferring the thiocyanatomethyl moiety to the nucleophilic species. smolecule.com

The thiocyanate ion (SCN⁻) itself is an ambident nucleophile, capable of attacking electrophiles with either its sulfur or nitrogen atom. researchgate.net In the context of nucleophilic substitution reactions (both Sₙ1 and Sₙ2), the S-attack is generally kinetically preferred over the N-attack. researchgate.net The ratio of sulfur to nitrogen attack (kS/kN) has been found to be in the range of 10² to 10³. researchgate.net The isomerization of alkyl thiocyanates to isothiocyanates can occur, often proceeding through ionization and recombination, with the rate influenced by the stability of the resulting carbocation. researchgate.netacs.org For instance, the isolation of an unrearranged thiocyanate from the reaction involving a 3-(dichloromethyl)adamantan-1-yl cation is attributed to the reduced stability of this specific carbocation, which disfavors the rearrangement to an isothiocyanate. researchgate.net

Role of Solvents and Catalysts in Synthesis

The synthesis of this compound, often from bromochloromethane (B122714) and a thiocyanate salt, is frequently performed in a two-phase system, where the choice of solvent and catalyst is critical for reaction efficiency. google.comgoogle.com Polyols and amides have been employed as solvents; however, these reactions can be slow and incomplete. google.com

To enhance reaction rates and yields, phase-transfer catalysts are widely used. google.comresearchgate.net Onium salts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, are particularly effective. google.comepo.org These catalysts facilitate the transfer of the thiocyanate anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. google.com The use of these catalysts allows the reaction to proceed smoothly at normal pressure with stoichiometric amounts of reactants. google.com

The solvent system itself plays a crucial role. A binary phase system comprising water and an organic solvent like toluene (B28343) has been shown to be highly effective, especially in the presence of an onium salt catalyst. google.com Other solvents mentioned for similar transformations include dimethylformamide (DMF) and polyethylene (B3416737) glycol (PEG). researchgate.net In some derivatization reactions, such as the formation of bis(imidazolium) salts, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are used as additives to stabilize the polar Sₙ2 transition state and improve conversion rates. researchgate.net

Table 1: Solvent and Catalyst Systems in Thiocyanate Synthesis
ReactantsSolvent SystemCatalystKey FindingsReference
Bromochloromethane, Alkali/Ammonium ThiocyanateWaterOnium Salt (e.g., Quaternary Ammonium/Phosphonium)Increases reaction speed and yield; enables reaction at normal pressure. google.com
Bromochloromethane, Thiocyanate SaltWater/TolueneOnium SaltToluene found to be a particularly effective organic solvent in the two-phase system. google.com
Alkyl Halides, Metal ThiocyanatesDMF, PEGPhase Transfer CatalystGeneral method for converting alkyl halides to alkyl thiocyanates. researchgate.net
1,3-Dichloropropene, Thiocyanate SaltOrganic Solvent or WaterQuaternary Ammonium SaltsEffective for producing 3-chloro-1-thiocyanato-2-propene in high yield. epo.org

Computational Modeling of Reaction Pathways

Computational chemistry provides significant insights into the structural properties and reaction dynamics of this compound. High-level quantum-chemical calculations have been employed to determine the compound's stable conformations in the gas phase, identifying both gauche and anti forms, with the gauche conformer being the more stable. researchgate.net

Theoretical calculations have been instrumental in elucidating the mechanism of substituting chloride with thiocyanate in 2-(chloromethyl)aziridine derivatives to form thiocyanate-based aziridine (B145994) derivatives. researchgate.netresearchgate.net Computational studies of the reaction profiles revealed a significant energetic difference between the E1 and E2 formation pathways. researchgate.net The E1 (unimolecular elimination) formation was found to be endergonic, whereas the E2 (bimolecular elimination) formation was strongly exergonic, indicating a clear preference for the bimolecular pathway under the modeled conditions. researchgate.net

Table 2: Calculated Energy Profiles for Aziridine Derivatization
Reaction ProfileEnergy ChangeReference
E1 Formation+32.8 kcal/mol (Endergonic) researchgate.net
E2 Formation-62.8 kcal/mol (Exergonic) researchgate.net

Derivatization Strategies for this compound

This compound serves as a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic and ionic compounds, through various derivatization strategies.

Formation of Imidazolium (B1220033) Salts

A notable derivatization of this compound is its reaction with imidazoles to form imidazolium salts. Specifically, it reacts with 1-methylimidazole (B24206) to yield 1-thiocyanomethyl-3-methylimidazolium chloride. smolecule.comresearchgate.net This reaction demonstrates the utility of this compound in synthesizing functionalized ionic compounds. smolecule.com The resulting chloride anion in the imidazolium salt can be subsequently exchanged for other anions such as hexafluorophosphate (B91526) ([PF₆]⁻), tetrafluoroborate (B81430) ([BF₄]⁻), or bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), allowing for the fine-tuning of the salt's properties. researchgate.net

Table 3: Synthesis of Imidazolium Salts from this compound
Reactant 1Reactant 2ProductReference
This compound1-Methylimidazole1-Thiocyanomethyl-3-methylimidazolium chloride smolecule.comresearchgate.net
1-Thiocyanomethyl-3-methylimidazolium chlorideK[PF₆] or similar salt1-Thiocyanomethyl-3-methylimidazolium hexafluorophosphate researchgate.net

Introduction of Chloromethyl Groups into Organic Molecules

This compound is utilized as a reagent for introducing chloromethyl groups into various organic molecules and can function as a cross-linking agent. smolecule.combiosynth.com This reactivity allows for the targeted modification of substrates to enhance their material properties or to serve as intermediates for further synthesis. smolecule.combiosynth.com The compound provides an efficient method for incorporating the chloromethyl functional group at a specific site of interest within a molecule. biosynth.com

Synthesis of Other Functionalized Thiocyanates and Heterocycles

This compound (CMTC) serves as a versatile reagent in organic synthesis, acting as a precursor for a variety of more complex molecules. thieme-connect.de Its bifunctional nature, possessing both an electrophilic chloromethyl group and a nucleophilic thiocyanate group, allows for diverse reactivity patterns. smolecule.com This section details its application in the synthesis of other functionalized thiocyanates and in the construction of heterocyclic ring systems.

The primary mechanism of action for this compound in these syntheses lies in its alkylating properties. The electrophilic -CH₂Cl group readily reacts with nucleophiles, enabling the introduction of the thiocyanatomethyl moiety (-CH₂SCN) onto various substrates. smolecule.com

Synthesis of Functionalized Thiocyanates

This compound is utilized in the preparation of specialized thiocyanate derivatives through nucleophilic substitution reactions. A notable example is its reaction with 1-methylimidazole, which yields an imidazolium salt. This transformation demonstrates the utility of CMTC in synthesizing ionic compounds. smolecule.comsigmaaldrich.com

Formation of Imidazolium Salts : The reaction between this compound and 1-methylimidazole results in the formation of 1-thiocyanomethyl-3-methylimidazolium chloride. smolecule.comsigmaaldrich.com This product is a functionalized thiocyanate where the thiocyanatomethyl group is attached to a positively charged imidazolium ring.

Reactant 1Reactant 2ProductReference(s)
This compound1-Methylimidazole1-Thiocyanomethyl-3-methylimidazolium chloride smolecule.comsigmaaldrich.com

Synthesis of Heterocycles

This compound is a key building block in the synthesis of certain heterocyclic compounds, particularly pyrimidines. Its reaction with substituted malonyl chlorides provides a direct route to highly functionalized pyrimidine (B1678525) structures. thieme-connect.depsu.edu

Synthesis of 4,6-Dichloropyrimidines : A significant application of this compound is in the direct synthesis of 4,6-dichloropyrimidines. psu.edu The interaction of benzylmalonyl chloride with this compound at elevated temperatures yields 5-benzyl-2-(chloromethylthio)-4,6-dichloropyrimidine. psu.eduresearchgate.net This reaction proceeds by the ring closure of the malonyl chloride with the thiocyanate, where the C4, C5, and C6 atoms of the pyrimidine ring are supplied by the malonyl chloride, and the N-C-N fragment originates from the thiocyanate. thieme-connect.de While 1:1 molar proportions of the reactants have been found to give the best yields, the yields for these types of reactions are generally reported as low. psu.edu For instance, the reaction of this compound with bromomalonyl chloride to afford the analogous 2-chloromethylthio-analogue proceeds with a 13% yield. psu.edu

Reactant 1Reactant 2ProductYieldReference(s)
Benzylmalonyl chlorideThis compound5-Benzyl-2-(chloromethylthio)-4,6-dichloropyrimidineLow (13-28%) thieme-connect.depsu.edu
Phenylmalonyl chlorideThis compound4,6-Dichloro-5-phenyl-2-(chloromethylthio)pyrimidineLow psu.edu
Bromomalonyl chlorideThis compound8-Bromo-7-chloro-2-(chloromethylthio)pyrano[3,4-e] smolecule.comCurrent time information in Bangalore, IN.oxazine-4,5-dione13% psu.edu

*Specific yield not provided in the source, but noted as being in a low range similar to related reactions.


Conformational Analysis and Spectroscopic Characterization in Research

Structural and Conformational Investigations

Research into the molecular structure of chloromethyl thiocyanate (B1210189) reveals significant differences in its conformational preferences between the gas and solid phases. These investigations have been carried out using gas electron diffraction (GED) for the gas phase, single-crystal X-ray diffraction (XRD) for the solid state, and have been supported by high-level quantum chemical calculations. rsc.orgresearchgate.netnih.govresearchgate.net

Gas electron diffraction studies are instrumental in determining the structure of molecules in the gas phase, free from the influence of intermolecular forces present in crystals.

In the gas phase, chloromethyl thiocyanate exists as a mixture of two distinct conformers: gauche and anti. rsc.orgresearchgate.netsmolecule.com This coexistence is determined by the mutual orientation of the Cl–C bond relative to the –SCN group. rsc.orgrsc.org The gauche conformer is found to be the more stable form, with a significant majority in the conformational equilibrium at ambient temperature. rsc.orgresearchgate.netnih.gov Experimental data from GED indicates that the gauche conformer has an abundance of 89(3)% at the experimental temperature of 336 K. rsc.orgrsc.org The anti conformer, which belongs to the C_s point group of symmetry, is the less abundant species. rsc.org

Table 1: Conformational Composition of this compound in the Gas Phase

ConformerAbundance (%) at 336 K (GED)
Gauche89 (3)
Anti11 (3)

Data sourced from Gas Electron Diffraction (GED) studies. The abundance of the anti conformer is calculated by subtraction from the gauche abundance.

The geometry of the predominant gauche conformer is characterized by its specific dihedral angle. The φ(ClC–SC) dihedral angle for the gauche conformer has been experimentally determined through GED to be 71.8(4)°. rsc.orgresearchgate.netnih.govresearchgate.net This angle defines the spatial arrangement between the chlorine atom and the thiocyanate group, which is crucial for understanding its reactivity and physical properties.

In contrast to the conformational mixture observed in the gas phase, studies of this compound in the solid state reveal a much more ordered arrangement.

Single-crystal X-ray diffraction experiments conducted at low temperatures demonstrate that only the gauche conformers are present in the crystalline solid state. rsc.orgresearchgate.netnih.govresearchgate.net The anti conformer is not detected in the crystal lattice, indicating that the intermolecular forces and packing effects within the crystal favor the exclusive adoption of the more stable gauche conformation. rsc.orgrsc.org

To complement and rationalize the experimental findings, quantum chemical calculations have been employed. High-level calculations, specifically at the CCSD(T)/cc-pVTZ level of theory, successfully reproduce the experimental results from both GED and XRD. rsc.orgresearchgate.netnih.gov These theoretical models confirm that the gauche conformer is energetically more stable than the anti conformer. rsc.org Calculations also predicted the abundance of the anti conformer at the temperature of the GED experiment to be between 15% and 18%, which is in general agreement with the experimental findings. rsc.org

Table 2: Comparison of Dihedral Angle φ(ClC–SC) for Gauche Conformer

MethodDihedral Angle (°)
Gas Electron Diffraction (GED)71.8 (4)
Quantum Chemical Calculation (CCSD(T)/cc-pVTZ)71.8

This table compares the experimentally determined dihedral angle from GED with theoretical calculations, showing excellent agreement. rsc.orgrsc.org

Quantum Chemical Calculations of Conformational Behavior

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques provide direct experimental probes into the electronic structure of molecules.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) has been a key technique for investigating the electronic structure of this compound. researchgate.netnih.gov This method involves irradiating a molecule with high-energy photons and measuring the kinetic energy of the ejected electrons, which provides information about the binding energies of electrons in different molecular orbitals. nih.gov

The analysis of the valence region of the photoelectron spectrum provides insight into the energies of the outermost molecular orbitals. Studies combining PES with Photoelectron Photoion Coincidence (PEPICO) spectroscopy have been conducted on this compound in the gas phase. researchgate.netnih.gov Upon irradiation with vacuum ultraviolet light, the formation of the low-lying radical cation (CH₂ClSCN⁺•) is observed, corresponding to an ionization energy of 10.39 eV. researchgate.netresearchgate.netnih.govresearchgate.net The resulting time-of-flight mass spectra also show the presence of daughter ions, specifically CH₂SCN⁺ and CH₂Cl⁺, indicating fragmentation pathways of the parent ion. researchgate.netnih.gov

The investigation has been extended to the shallow-core electronic levels, specifically the sulfur 2p and chlorine 2p regions, using tunable synchrotron radiation. researchgate.netnih.gov By measuring the total ion yield spectra across these core-level absorption edges, researchers can identify several dissociation channels that become active upon the excitation of core electrons. researchgate.netnih.gov This element-specific excitation allows for a more detailed understanding of the fragmentation processes that follow core-level ionization events. nih.gov

The interpretation and assignment of the complex photoelectron spectra are heavily reliant on theoretical calculations. researchgate.netnih.gov For this compound, the experimental PES results have been successfully explained and assigned using high-level electronic structure calculations, particularly at the Outer-Valence Green's Function (OVGF) and Symmetry-Adapted Cluster/Configuration Interaction (SAC-CI) levels of theory. researchgate.netresearchgate.netnih.govresearchgate.netaminer.org These computational methods provide accurate predictions of ionization energies and the character of the associated molecular orbitals, allowing for a definitive assignment of the features observed in the experimental spectra. researchgate.netacs.orgconicet.gov.ar

Photoelectron Photoion Coincidence (PEPICO) Spectroscopy

Photoelectron Photoion Coincidence (PEPICO) spectroscopy, often utilizing synchrotron radiation, has been a critical tool for investigating the electronic structure and dissociative ionization of this compound. researchgate.netnih.gov This powerful technique allows for the simultaneous detection of a photoelectron and its corresponding photoion, providing detailed insights into the energy states and decay pathways of the molecule.

Research combining PEPICO with photoelectron spectroscopy (PES) has been applied to study the CH₂ClSCN molecule in the valence region. researchgate.netnih.gov These experiments have determined that upon vacuum ultraviolet irradiation, a low-lying radical cation (CH₂ClSCN⁺) is formed at an energy of 10.39 eV. researchgate.netnih.govhhu.de This initial ionization event is the precursor to subsequent fragmentation processes. The first ionization band is confidently assigned to the ionization from the Highest Occupied Molecular Orbital (HOMO), which is primarily a non-bonding orbital localized on the sulfur atom (nπ(S)). chemrxiv.org

Following photoionization, the molecular ion can undergo dissociation. researchgate.net Studies on this compound have identified specific fragmentation channels. researchgate.netnih.govchemrxiv.org The ionic dissociation can be understood by considering the cationic states reached after the absorption of a photon. chemrxiv.org

The primary fragmentation pathways observed involve the cleavage of the carbon-chlorine (C-Cl) and the sulfur-carbon (S-C) bonds. chemrxiv.org The rupture of the C-Cl bond results in the formation of the CH₂SCN⁺ daughter ion. researchgate.netchemrxiv.org Alternatively, the cleavage of the S-C single bond, likely from the low-lying ²A″ cationic state, leads to the formation of the CH₂Cl⁺ ion. chemrxiv.org This latter fragmentation pathway is the exclusive route observed from this state, with only minor amounts of SCN⁺ appearing at higher photon energies (above 17.0 eV). chemrxiv.org

Time-of-Flight (TOF) mass spectrometry is used in conjunction with PEPICO to separate and identify the ionic fragments produced during dissociative ionization based on their mass-to-charge ratio. researchgate.netnih.gov In the analysis of this compound, TOF mass spectra clearly show the presence of the parent molecular ion (CH₂ClSCN⁺) alongside its principal daughter ions. researchgate.netnih.govchemrxiv.org The relative abundances of these fragments can be determined, providing quantitative data on the dissociation events. researchgate.netnih.govhhu.de

Ionic FragmentChemical FormulaFormation Pathway
This compound CationCH₂ClSCN⁺Parent molecular ion from photoionization
Thiocyanatomethyl CationCH₂SCN⁺Rupture of the C-Cl bond
Chloromethyl CationCH₂Cl⁺Rupture of the S-C bond

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy has been employed to study the vibrational modes of this compound. researchgate.net The analysis of the IR spectrum helps in identifying characteristic functional groups and provides insights into the molecular structure. For instance, the chlorine atom has been observed to have little effect on the C≡N stretching frequency, which appears at 2161 cm⁻¹, very close to the average value for other alkyl thiocyanates. researchgate.net The strong band at 720 cm⁻¹ is attributed to the C-Cl stretch. researchgate.net

Wavenumber (cm⁻¹)Vibrational AssignmentIntensity
3035CH₂ asymmetric stretchMedium
2970CH₂ symmetric stretchMedium
2161C≡N stretchVery Strong
1401CH₂ bendStrong
1239CH₂ wagMedium
1156CH₂ twistWeak
720C-Cl stretchVery Strong
687C-S stretchMedium
655C-S stretchMedium
460SCN bendWeak
400SCN bendWeak
Raman Shift (cm⁻¹)Intensity/PolarizationSymmetry Species
188m, pa'
280s, pa'
406vw, dpa"
466vw, pa'
664vs, pa'
693w, pa'
734m, pa'
872vvw, dp?a"
1166vw, dpa"
1239vw, pa'
1406mw, pa'
2168vs, pa'
2972ms, pa'
3039w, dpa"
Abbreviations: vs = very strong, s = strong, m = medium, mw = medium weak, w = weak, vw = very weak, vvw = very very weak, p = polarized, dp = depolarized.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹³C NMR would be expected to show two distinct signals corresponding to the two carbon atoms in the molecule: the chloromethyl carbon (-CH₂Cl) and the thiocyanate carbon (-SCN).

Based on general principles and data for related compounds, the carbon of the -CH₂Cl group would appear in the alkyl halide region of the spectrum, while the nitrile carbon of the -SCN group would be found further downfield in the characteristic region for nitriles. compoundchem.com However, specific experimental ¹³C NMR chemical shift values for this compound are not detailed in the surveyed research literature.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. researchgate.net

While specific XPS studies focusing solely on the surface analysis of this compound are not extensively documented in the reviewed literature, the technique's principles are highly applicable. For instance, XPS could be employed to investigate the surface chemistry of this compound adsorbed on various substrates or to analyze the elemental composition and chemical environment of its thin films. Information on the core-level binding energies of the constituent atoms (C, H, N, S, Cl) would provide insights into the chemical bonding and surface interactions. nih.gov Studies on related thiocyanate-containing compounds, such as ionic liquids, have demonstrated the utility of XPS in probing the electronic structure and atomic environment. nih.gov

Intermolecular Interactions in Condensed Phases

The arrangement of molecules in the crystalline phase of this compound is governed by a network of specific intermolecular interactions. These non-covalent forces are crucial in determining the packing and stability of the crystal structure.

Chalcogen-Type Interactions

In the solid state, the crystal structure of this compound is characterized by the presence of specific intermolecular interactions, including chalcogen-type interactions. researchgate.netrsc.org A chalcogen bond is a non-covalent interaction involving a chalcogen atom (in this case, sulfur) as an electrophilic species. researchgate.net These interactions play a significant role in the crystal packing of this compound, influencing the supramolecular assembly. The experimental electron density distribution determined by high-angle X-ray diffraction has been instrumental in identifying and characterizing these interactions. researchgate.netrsc.org

Halogen Bonding and Sigma-Hole Interactions

Halogen bonding is another important non-covalent interaction that can influence crystal packing. It involves a halogen atom acting as an electrophilic center, interacting with a nucleophile. This electrophilic character is attributed to the presence of a region of positive electrostatic potential, known as a σ-hole, on the surface of the halogen atom, opposite to the covalent bond. nih.govrsc.org

While the search results specifically mention the study of halogen and chalcogen type interactions in the related compound trithis compound, the principles of halogen bonding are applicable to this compound. The chlorine atom in this compound, being covalently bonded to a carbon atom, would possess a σ-hole, enabling it to participate in halogen bonding with electron-rich sites on neighboring molecules within the crystal lattice.

Atoms in Molecules (AIM) Theory for Charge Density Topology

To gain a deeper and more quantitative understanding of the intermolecular interactions present in the crystal of this compound, the Atoms in Molecules (AIM) theory has been applied. researchgate.netrsc.org AIM theory is a powerful quantum mechanical model that analyzes the topology of the electron density to characterize chemical bonding. uni-rostock.de

By analyzing the experimental electron density distribution obtained from high-angle X-ray diffraction, the AIM theory allows for the identification of critical points in the electron density, which correspond to atomic positions, bond paths, and intermolecular interaction lines. researchgate.netrsc.orguni-rostock.de This topological analysis provides a rigorous basis for characterizing the nature and strength of the intermolecular interactions, such as the chalcogen bonds, that dictate the crystal structure of this compound. researchgate.netrsc.org

Reactivity and Reaction Mechanisms of Chloromethyl Thiocyanate

Nucleophilic Substitution Reactions

The presence of a good leaving group (the chloride ion) on a primary carbon makes the chloromethyl group highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the compound's synthetic utility.

Chloromethyl thiocyanate (B1210189) readily reacts with a variety of nucleophiles. The electrophilic methylene (B1212753) (-CH₂-) carbon is the primary site of attack, leading to the displacement of the chloride ion.

Amines: Primary and secondary amines, including derivatives like 1-methylimidazole (B24206), react with chloromethyl thiocyanate to form the corresponding aminomethyl thiocyanates. acs.org For instance, the reaction with 1-methylimidazole yields 1-thiocyanomethyl-3-methylimidazolium chloride. smolecule.com

Thiols: Thiols and thiophenols can act as nucleophiles, attacking the chloromethyl group to form dithiocarbamates and other sulfur-containing compounds. organic-chemistry.org The reaction proceeds via the formation of a new carbon-sulfur bond. cas.cn

Thiocyanate: The thiocyanate ion (SCN⁻) itself can act as a nucleophile. This can lead to an exchange reaction and can also catalyze the isomerization of the thiocyanate to the more stable isothiocyanate form through a nucleophilic displacement mechanism where the nitrogen end of the thiocyanate ion attacks the carbon. researchgate.net

Selenocyanate (B1200272): Similar to the thiocyanate ion, the selenocyanate ion (SeCN⁻) can displace the chloride ion to form chloromethyl selenocyanate. The synthesis of organic selenocyanates through nucleophilic substitution is a known transformation. mdpi.commun.ca

Thiourea (B124793): Thiourea is another effective sulfur nucleophile that reacts with this compound. The reaction involves the attack of the sulfur atom of thiourea on the electrophilic carbon, leading to the formation of an S-alkylated thiourea derivative. mun.ca

The following table summarizes the reactivity of this compound with various nucleophiles.

NucleophileProduct Type
Amines (e.g., 1-methylimidazole)Aminomethyl thiocyanates / Imidazolium (B1220033) salts acs.orgsmolecule.com
ThiolsDithiocarbamates organic-chemistry.org
ThiocyanateIsomerization catalyst / Exchange researchgate.net
SelenocyanateChloromethyl selenocyanate mdpi.commun.ca
ThioureaS-alkylated thiourea derivatives mun.ca

While the thiocyanate ion is an effective nucleophile in reactions with this compound, the cyanide ion (CN⁻) exhibits notably different and often lower reactivity in similar systems. For example, in reactions with 2-chloromethyl-2,1-borazaronaphthalene, a compound analogous to this compound, a range of nucleophiles including thiocyanate were successful in substitution reactions. However, numerous attempts to use cyanide as the nucleophile failed to yield the desired product. acs.org This difference in reactivity can be attributed to the principles of hard and soft acids and bases (HSAB). The chloromethyl group is a relatively soft electrophile and prefers to react with soft nucleophiles like thiocyanate (particularly the sulfur end).

The nucleophilic substitution reactions of this compound predominantly proceed through an S_N2 (bimolecular nucleophilic substitution) mechanism. libretexts.org This is characteristic of primary alkyl halides.

The key features of the S_N2 mechanism in the context of this compound are:

Single Step Process: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. libretexts.org

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride). libretexts.org

Transition State: A high-energy transition state is formed where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing chloride ion. libretexts.org

Inversion of Configuration: If the carbon were a stereocenter, the reaction would proceed with an inversion of its stereochemical configuration. libretexts.org

The reaction rate is dependent on the concentration of both the this compound and the nucleophile, which is characteristic of a bimolecular reaction. libretexts.org

Rearrangement Reactions

One of the most significant reactions of thiocyanates, including this compound, is their isomerization to the thermodynamically more stable isothiocyanates.

Organic thiocyanates (R-SCN) can rearrange to form isothiocyanates (R-NCS). wikipedia.org This isomerization is a well-documented phenomenon, and the ease with which it occurs depends on the nature of the organic group (R). google.com

Mechanisms: The mechanism of this rearrangement can vary. For certain types of thiocyanates, such as allyl thiocyanate, the isomerization is believed to proceed through a cyclic intermediate. researchgate.net In other cases, particularly with substrates that can form stable carbocations (like benzhydryl thiocyanates), the rearrangement may occur via an ionization-recombination pathway involving ion pairs. researchgate.net The isomerization can be catalyzed by alkali thiocyanates, which act as nucleophiles in an S_N2 displacement to facilitate the rearrangement. researchgate.net For some compounds, a acs.orgacs.org-sigmatropic rearrangement is the proposed mechanism. semanticscholar.org

Driving Force: The greater thermodynamic stability of the isothiocyanate isomer is a major driving force for this reaction. wikipedia.org While the thiocyanation of a substrate is often kinetically favored, the subsequent isomerization leads to the thermodynamically preferred isothiocyanate product. rsc.org

The isomerization of this compound to chloromethyl isothiocyanate is an important consideration in its synthesis and reactions, as heating or the presence of certain catalysts can promote this transformation. google.com

Photo-induced Rearrangements

The study of thiocyanates and their isomers is a significant area of chemical research. While direct studies on the photo-induced rearrangement of this compound to a potential isothiocyanate form are not extensively detailed in the provided research, analogous reactions in similar compounds suggest this possibility. For instance, the irradiation of chlorocarbonyl thiocyanate (ClC(O)SCN) with UV-vis light has been observed to cause a rearrangement to chlorocarbonyl isothiocyanate (ClC(O)NCS). researchgate.net Furthermore, research into polyalkylbenzyl thiocyanates has demonstrated their photo-induced transformation into the corresponding isothiocyanates. acs.org

A related photochemical process involves the cleavage of the C–S bond. Studies on alkyl thiocyanates have utilized this photo-induced C–S bond cleavage for group transfer radical addition (GTRA) to alkenes, effectively creating new, more complex thiocyanate-functionalized molecules. rsc.org This highlights that under photochemical conditions, the thiocyanate group can be involved in significant structural changes beyond simple isomerization.

Cross-Linking Capabilities in Chemical Systems

Cross-linking is a fundamental process in polymer chemistry, creating networks that enhance the mechanical and thermal properties of materials. researchgate.netmdpi.com this compound possesses two distinct reactive sites: the chloromethyl group and the thiocyanate moiety. The chlorine atom on the methyl group is a leaving group, making the molecule susceptible to nucleophilic substitution, while the thiocyanate group also has its own field of reactivity.

This bifunctional nature theoretically allows this compound to act as a cross-linking agent, bridging two different polymer chains or different sites on the same chain. For example, the chloromethyl group could react with a nucleophile on one polymer backbone, and the thiocyanate group could potentially undergo a separate reaction with another functional group. However, specific studies detailing the application of this compound as a cross-linking agent in chemical systems were not identified in the surveyed research. researchgate.netresearchgate.netmdpi.comtandfonline.comrsc.org

Reactivity with Phosphorothioites

The reaction between this compound and O,O-diethyl phosphorothioite has been shown to produce S-Chloromethyl O,O-diethyl phosphorodithioate (B1214789), a compound also known as chlormephos. tandfonline.com This reaction provides an alternative route to synthesizing this useful insecticide and chemical intermediate. tandfonline.com

A crucial finding is that for the reaction to proceed to a high yield, a full equivalent of a base is required. tandfonline.comtandfonline.com The strength of the base was not found to be a critical factor, with sodium carbonate being used successfully. tandfonline.com The choice of solvent was also not critical to the success of the reaction, although reaction rates appeared to be faster in more polar solvent mixtures. tandfonline.com The reaction demonstrates that the thiocyanate group (SCN) is displaced from the sulfur atom of the phosphorothioite, rather than the chlorine atom being displaced from the chloromethyl group. tandfonline.com

Reaction of O,O-diethyl phosphorothioite with this compound tandfonline.com
ReactantsSolventBaseProductYield
O,O-diethyl phosphorothioite, this compoundAcetoneSodium CarbonateS-Chloromethyl O,O-diethyl phosphorodithioate98% (crude)

Fragmentation Processes upon Photoionization

The fragmentation of this compound following photoionization has been investigated using synchrotron radiation and advanced spectrometric techniques like photoelectron photoion coincidence (PEPICO). researchgate.netnih.gov These studies provide insight into the stability of the molecular ion and the pathways through which it dissociates.

Upon irradiation with vacuum ultraviolet light, a low-lying radical cation of this compound is formed, located at an energy of 10.39 eV. nih.gov In time-of-flight mass spectra, the intact molecular ion (CH₂ClSCN⁺) is observed. nih.gov However, this parent ion is unstable and fragments into smaller daughter ions. The primary observed fragments are the CH₂SCN⁺ and CH₂Cl⁺ ions. researchgate.netnih.gov This indicates that a dominant fragmentation pathway involves the cleavage of the C-Cl and C-S bonds. The fragmentation dynamics of related thiocyanate compounds, such as CH₃SCN and CCl₃SCN, are also dominated by the rupture of the carbon-sulfur bond. researchgate.netunlp.edu.ar

Total ion yield spectra have been measured in the sulfur 2p and chlorine 2p core-level regions to determine the relative abundances of the ionic fragments and their kinetic energy release values, allowing for the determination of several dissociation channels for the core-excited species. researchgate.netnih.gov

Observed Ions in the Photoionization of this compound researchgate.netnih.gov
Ion TypeChemical FormulaIonization Energy (Radical Cation)
Molecular Ion (Parent)CH₂ClSCN⁺10.39 eV
Daughter IonCH₂SCN⁺
Daughter IonCH₂Cl⁺

Computational Chemistry and Theoretical Studies of Chloromethyl Thiocyanate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations have provided a detailed picture of the electronic landscape of chloromethyl thiocyanate (B1210189). Methods such as Outer-Valence Green's Function (OVGF), Symmetry-Adapted Cluster/Configuration Interaction (SAC-CI), and high-level coupled-cluster theory like CCSD(T) have been used alongside Density Functional Theory (DFT) methods such as B3LYP to analyze its electronic properties. researchgate.netrsc.orgrsc.orgnih.govnih.gov

Orbital analysis is crucial for understanding the reactivity and spectroscopic behavior of chloromethyl thiocyanate. The highest occupied molecular orbital (HOMO) is consistently identified as a non-bonding orbital, primarily localized on the sulfur atom, and is characterized as the sulfur lone pair orbital, denoted n(S) or nπ(S). researchgate.netacs.orgcore.ac.ukconicet.gov.ar

Photoelectron spectroscopy studies, supported by theoretical calculations, place the first ionization energy of this compound at 10.39 eV. researchgate.netnih.gov This energy corresponds to the removal of an electron from the sulfur lone pair HOMO. researchgate.netnih.govconicet.gov.ar Natural Bond Orbital (NBO) analysis further refines this picture, describing the outermost orbital as being of pure p-type with π symmetry [lpπ(S)]. conicet.gov.ar This orbital's electron-donating capacity is significant in the molecule's chemical interactions. The main acceptor orbital is identified as the π*(C≡N) antibonding orbital. conicet.gov.ar

Calculated Ionization Energies for this compound
MethodVertical Ionization Energy (eV)Orbital Assignment
Experimental (PES)10.39n(S) / HOMO
OVGF10.98n(S) / HOMO
SAC-CI11.11n(S) / HOMO

The electronic properties of thiocyanates are significantly influenced by the nature of the substituents. Studies comparing this compound (CH₂ClSCN) with other haloalkyl thiocyanates, such as trithis compound (CCl₃SCN) and dichlorofluoromethyl thiocyanate (CCl₂FSCN), reveal clear trends. researchgate.netunlp.edu.arconicet.gov.ar

A direct, linear relationship has been established between the first vertical ionization energy and the electronegativity of the substituted alkyl group (CX₃). unlp.edu.ar As the number of electron-withdrawing halogen atoms increases, or as hydrogen is replaced by a more electronegative halogen, the first ionization energy rises. unlp.edu.ar This indicates a stabilization of the valence electrons, including both the sulfur lone pair nπ(S) and the cyano group's π(CN) orbitals. unlp.edu.ar For instance, the ionization energies increase in the order of CH₃SCN (10.13 eV), CH₂ClSCN (10.39 eV), CCl₃SCN (10.55 eV), and CCl₂FSCN (10.78 eV), demonstrating the powerful inductive effect of halogen substitution. researchgate.netconicet.gov.arunlp.edu.ar

First Ionization Energies of Substituted Thiocyanates
CompoundFirst Ionization Energy (eV)
Methyl thiocyanate (CH₃SCN)10.13
This compound (CH₂ClSCN)10.39
Trithis compound (CCl₃SCN)10.55
Dichlorofluoromethyl thiocyanate (CCl₂FSCN)10.78

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for analyzing chemical bonding based on the topology of the electron density. wikipedia.orgias.ac.in For this compound, AIM has been applied to analyze the experimental electron density distribution determined from high-angle X-ray diffraction of its crystalline phase. rsc.orgrsc.orgnih.gov

This analysis was crucial for identifying and characterizing the specific intermolecular interactions that dictate the crystal packing. rsc.orgnih.gov The study revealed the presence of chalcogen-type interactions, which are non-covalent interactions involving the sulfur atom. rsc.orgrsc.org By identifying bond paths and bond critical points (BCPs) between atoms of neighboring molecules, AIM theory provides a quantitative description of these weak but structurally significant forces. rsc.orgrsc.orgias.ac.in

Molecular Dynamics and Monte Carlo Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools for studying the dynamic behavior and thermodynamic properties of molecules. nih.govfunctmaterials.org.ua this compound was included as part of a benchmark set of molecules in a study designed to assess the capability of classical MD and MC simulations for modeling intramolecular vibrational motion. researchgate.net These simulations were used to calculate thermally-averaged geometrical structures and infrared vibrational intensities, which were then compared against experimental gas electron diffraction (GED) data and other computational approaches. researchgate.net Such simulations provide a bridge between static quantum chemical calculations and the dynamic reality of molecular systems at finite temperatures.

Potential Energy Surface (PES) Analysis

The conformational landscape of this compound is defined by the rotation around the C-S single bond. The potential energy surface (PES) for this internal rotation has been mapped out using quantum chemical methods, including B3LYP and MP2. rsc.org

The calculations consistently show that the molecule exists in two stable conformations: gauche and anti. rsc.orgrsc.org The PES analysis reveals that the gauche conformer, where the Cl-C-S-C dihedral angle is approximately 72°, is the global energy minimum and thus the most stable form. rsc.orgresearchgate.net The anti conformer, with a dihedral angle of 180°, represents a local minimum on the PES but is higher in energy. rsc.org The energy maxima on the rotational profile correspond to conformations where the bonds are eclipsed. rsc.org These theoretical predictions are in excellent agreement with gas-phase experimental data, which confirm a mixture of conformers with the gauche form being predominant (89% abundance at ambient temperature). rsc.orgresearchgate.net

Theoretical Studies of Chemical Bonding and Reactivity

Theoretical studies provide deep insights into the chemical bonding and reactivity of this compound. In the solid state, the molecule's crystal structure is stabilized by specific intermolecular interactions, including Cl···S−C and N···S−C chalcogen bonds. rsc.orgrsc.org Theoretical analysis suggests these interactions are governed by a combination of electrostatic and inductive contributions. rsc.org

The thiocyanate group is known for its ambident reactivity, capable of reacting through either the sulfur or the nitrogen atom. researchgate.net While alkyl isothiocyanates (R-NCS) are generally more thermodynamically stable, the kinetic product of nucleophilic substitution reactions often yields the thiocyanate (R-SCN) isomer. researchgate.net The subsequent rearrangement to the isothiocyanate is a key feature of its reactivity. rsc.org For this compound, the presence of the electron-withdrawing chloromethyl group influences the electronic character and reactivity of the SCN moiety. researchgate.net Theoretical models help to rationalize the outcomes of these reactions by evaluating the activation barriers and thermodynamic stabilities of the various possible products and transition states.

Applications of Chloromethyl Thiocyanate in Organic Synthesis and Materials Science

Reagent in Organic Synthesis

Chloromethyl thiocyanate (B1210189) serves as a key reagent in various organic transformations, enabling the introduction of the thiocyanatomethyl group or acting as a chloromethylating agent.

Chloromethylation of Aromatic Compounds

Chloromethylation, the introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring, is a fundamental reaction in organic synthesis, as the resulting benzyl (B1604629) chlorides are precursors to a wide array of functionalized molecules. sciencemadness.org Chloromethyl thiocyanate can be utilized in chloromethylation reactions. A general and efficient method for the chloromethylation of some aromatic compounds involves the use of dimethoxymethane (B151124) and chlorosulfonic acid, catalyzed by zinc iodide (ZnI₂) in dichloromethane (B109758) (CH₂Cl₂) under mild conditions, leading to the formation of chloromethyl derivatives in good to excellent yields. smolecule.com

The reaction is applicable to various aromatic hydrocarbons. sciencemadness.org For instance, the chloromethylation of benzene (B151609) and its alkylated derivatives can be achieved to produce the corresponding benzyl chlorides. sciencemadness.orgthieme-connect.de The reaction conditions and the nature of the aromatic substrate influence the yield and the isomeric distribution of the products. thieme-connect.dedur.ac.uk

Table 1: Examples of Chloromethylation of Aromatic Compounds

Aromatic SubstrateChloromethylating SystemProduct(s)YieldReference(s)
BenzeneParaformaldehyde, HCl, ZnCl₂Benzyl chloride81-85% sciencemadness.org
p-XyleneFormaldehyde, HCl2,5-Dimethylbenzyl chloride- sciencemadness.org
1,3,5-TriisopropylbenzeneFormaldehyde, HCl2,4,6-Triisopropylbenzyl chloride- sciencemadness.org
AnisoleFormaldehyde, HCl, TiCl₄p-Methoxybenzyl chlorideHigh dur.ac.uk
CumeneFormaldehyde, HCl, ZnCl₂p-Isopropylbenzyl chlorideHigh dur.ac.uk

Synthesis of Sulfur and Nitrogen-Containing Heterocycles

The dual reactivity of this compound makes it a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. mdpi.com These heterocycles are significant structural motifs in many biologically active compounds and functional materials.

One notable application is in the synthesis of thiazole derivatives. For example, 2-chloro-5-chloromethylthiazole, a versatile intermediate for agrochemicals and pharmaceuticals, can be synthesized from precursors derived from reactions involving thiocyanates. semanticscholar.orgresearchgate.net The process can involve the reaction of a suitable substrate with a thiocyanate source, followed by cyclization and chlorination. semanticscholar.orgresearchgate.net

Furthermore, this compound is employed in the synthesis of 1,3,4-thiadiazole derivatives. The synthesis can proceed through the reaction of a thiosemicarbazide (B42300) precursor, which undergoes cyclization to form the thiadiazole ring. The chloromethyl group can either be present on a starting material or introduced in a subsequent step.

The reaction of this compound with 1-methylimidazole (B24206) yields 1-thiocyanomethyl-3-methylimidazolium chloride, demonstrating its utility in the formation of imidazolium (B1220033) salts . sigmaaldrich.com Theoretical studies have also explored the mechanism of substituting the chloride in 2-(chloromethyl)aziridine derivatives with a thiocyanate, leading to the formation of thiocyanate-based aziridine (B145994) derivatives . smolecule.com

Table 2: Synthesis of Sulfur and Nitrogen-Containing Heterocycles using this compound and Related Precursors

Heterocycle ClassReactants/PrecursorsProduct ExampleReference(s)
Thiazole1,3-Dichloropropene, Sodium thiocyanate2-Chloro-5-chloromethylthiazole semanticscholar.orgresearchgate.net
1,3,4-ThiadiazoleThiosemicarbazide precursors, Chloromethylating agents2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
Imidazolium SaltThis compound, 1-Methylimidazole1-Thiocyanomethyl-3-methylimidazolium chloride sigmaaldrich.com
Aziridine2-(Chloromethyl)aziridine, ThiocyanateThiocyanate-based aziridine derivatives smolecule.com

Building Block for Complex Molecules

This compound serves as a valuable building block for the synthesis of more complex and functionally rich molecules. mdpi.com Its ability to introduce the thiocyanatomethyl group provides a handle for further chemical modifications, leading to the construction of intricate molecular architectures.

A significant example is its use in the synthesis of azaborine-containing compounds . 2-Chloromethyl-2,1-borazaronaphthalene, a key building block, can be synthesized and subsequently functionalized through nucleophilic substitution of the chloromethyl group. This azaborine derivative reacts with a variety of nucleophiles, including thiocyanate, to introduce different functional groups, paving the way for the creation of complex BN-isosteres of polycyclic aromatic hydrocarbons with potential applications in medicinal chemistry and materials science. nih.gov

Moreover, the thiocyanate functionality itself is a versatile precursor for various sulfur-containing groups, making this compound an important starting material for the synthesis of bioactive molecules. smolecule.comresearchgate.net The conversion of the thiocyanate group into thiols, thioethers, and other sulfur-containing heterocycles is a common strategy in the development of new therapeutic agents. mdpi.comresearchgate.net For instance, the synthesis of intervenolin, a natural quinolone with antitumor activity, utilizes a thiocyanate-isothiocyanate rearrangement to construct the characteristic iminodithiocarbonate moiety. acs.org

Cross-Linking Agent in Polymer Chemistry

In polymer chemistry, cross-linking is a crucial process for enhancing the mechanical and thermal properties of polymers by forming a three-dimensional network structure. marquette.edu this compound can act as a cross-linking agent, and its derivatives, particularly chloromethylated polystyrene, are widely used for this purpose. biosynth.comresearchgate.net

The chloromethyl groups on a polymer backbone, such as in chloromethylated polystyrene, can undergo Friedel-Crafts alkylation reactions between polymer chains, leading to a cross-linked network. marquette.eduresearchgate.net The extent of cross-linking can be influenced by reaction conditions such as time, temperature, and the amount of catalyst used. researchgate.net This additional cross-linking can improve the thermal stability of the polymer. upertis.ac.id

For example, chloromethylated crosslinked polystyrene microspheres can be prepared using a chloromethylating reagent, and the degree of additional cross-linking can be controlled. researchgate.net The introduction of chloromethyl groups onto crosslinked polystyrene beads has also been used as a starting point for grafting other polymers, a process known as atom transfer radical polymerization (ATRP), which can lead to materials with tailored properties. itu.edu.tr

Precursor for Other Functionalized Compounds

The reactivity of both the chloromethyl and thiocyanate groups makes this compound a versatile precursor for a wide range of other functionalized compounds. smolecule.com The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. biosynth.com

For instance, it can react with amines to form aminomethyl thiocyanate derivatives or with thiols to generate new thioether compounds. biosynth.com The thiocyanate group itself can be transformed into other valuable sulfur-containing functional groups. These include:

Thiols

Sulfonyl chlorides

Sulfides

Disulfides

Phosphonothioates researchgate.net

This versatility makes this compound a useful intermediate in the synthesis of a diverse array of organic molecules with potential applications in pharmaceuticals and agrochemicals. For example, the reaction of 3-aryl-5-chloromethyl-1,2,4-oxadiazole compounds with ammonium (B1175870) thiocyanate is a method for preparing the corresponding thiocyanate derivatives, which can then be converted into thioethers. researchgate.net

Material Science Applications

The unique reactivity of this compound and its derivatives opens up possibilities for their application in materials science. While this is an emerging area of research, the ability to functionalize surfaces and create new materials with specific properties is a key driver.

One potential application lies in the functionalization of carbon materials . The electrophilic nature of chloromethylated compounds allows for their attachment to amine-functionalized activated carbon, which can then be used for applications such as the immobilization of metal ion chelates. asianpubs.org

Furthermore, the introduction of the thiocyanate group onto surfaces or into polymer matrices can be a route to new functional materials. The thiocyanate group can act as a ligand for metal ions or be transformed into other functional groups to tailor the material's properties for specific applications, such as in sensors, catalysts, or for the development of antimicrobial surfaces. The reaction of this compound with metal surfaces has been noted, suggesting its potential in modifying the properties of such surfaces. biosynth.com

Preparation of Polymers and Resins with Enhanced Properties

This compound (CMTC) is a reactive chemical compound that serves as a precursor for introducing the thiocyanatomethyl functional group (–CH₂SCN) into various molecular structures. In materials science, this reactivity is harnessed to create polymers and resins with specialized and enhanced properties. While the direct polymerization of this compound is not a widely documented method, its functional group is typically incorporated into polymer chains through the chemical modification of pre-existing polymers that contain reactive chloromethyl groups. This post-polymerization modification is a versatile strategy to tailor the surface and bulk properties of materials for specific high-performance applications.

The most common method involves the nucleophilic substitution reaction on a chloromethylated polymer backbone using a thiocyanate salt, such as potassium thiocyanate. Polymers like chloromethylated polystyrene (poly(chloromethylstyrene)) or poly(vinyl chloride) are often used as substrates for this transformation. The chlorine atom in the chloromethyl group is a good leaving group, readily displaced by the thiocyanate anion (SCN⁻) to form a stable carbon-sulfur bond, thereby covalently grafting the thiocyanatomethyl group onto the polymer structure.

This functionalization can significantly alter the polymer's original properties, leading to enhancements in areas such as biological activity and selective affinity for metals. The introduction of the sulfur and nitrogen-containing thiocyanate moiety imparts unique chemical characteristics that are not present in the base polymer.

Research Findings on Enhanced Properties

Detailed research has demonstrated the tangible benefits of incorporating thiocyanatomethyl groups into polymer structures. These enhancements are directly attributable to the chemical nature of the thiocyanate functional group.

Antibacterial Properties: A significant application of thiocyanate functionalization is the development of materials with antimicrobial surfaces. Research on poly(vinyl chloride) (PVC) modified by nucleophilic substitution with thiocyanate has shown a marked reduction in the adhesion of Gram-negative bacteria. researchgate.net In these studies, the chlorine atoms on the PVC backbone are substituted with thiocyanate groups. The resulting thiocyanate- and isothiocyanate-functionalized polymers exhibit significant antibacterial efficacy, making them suitable for applications where surface hygiene is critical.

PolymerModification SolventSubstitution Rate (%)Bacterial Adhesion Reduction (%)
PVCTetrahydrofuran (THF)10.567
PVCCyclohexanone12.179
PVCTHF/DimethylsulfoxideNot specified79

Table 1: Antibacterial Efficacy of Thiocyanate-Modified PVC researchgate.net

This table presents data on the reduction of Staphylococcus capitis adhesion to poly(vinyl chloride) surfaces after modification with thiocyanate groups in different solvent systems. The results indicate a significant improvement in antibacterial performance.

Selective Metal Ion Sorption: The thiocyanate group can act as a ligand, binding to various metal ions. This property is exploited to create chelating resins for selective metal extraction and preconcentration. A study on chloromethylated polystyrene modified with 2-mercabtobenzothiazole, a related sulfur-containing compound, demonstrated the creation of a highly selective sorbent for silver ions (Ag⁺). nih.gov The modified polymer could quantitatively adsorb silver ions from acidic solutions, even in the presence of other electrolytes. nih.gov This highlights the potential of polymers functionalized with sulfur-containing groups, like thiocyanate, to be used in water treatment, precious metal recovery, and analytical chemistry.

PropertyValue
Target IonAg⁺
Optimal pH for Sorption2
Maximum Sorption Capacity0.493 mmol/g
Preconcentration Factor250
Detection Limit8 ng/mL

Table 2: Performance of a Modified Polystyrene Resin for Silver Ion Sorption nih.gov

This table summarizes the key performance metrics of a chloromethylated polystyrene resin modified to selectively capture silver ions. The data illustrates the resin's high capacity and efficiency.

The use of this compound, either directly or as a model for the introduction of the thiocyanatomethyl functional group, allows for the precise engineering of polymer properties. By grafting this group onto various polymer backbones, materials can be endowed with enhanced functionalities, opening up new applications in biomedical devices, environmental remediation, and catalysis.

Biological and Environmental Research on Chloromethyl Thiocyanate

Antimicrobial and Antifungal Properties of Derivatives

Derivatives synthesized from chloromethyl thiocyanate (B1210189) have shown notable efficacy against various microorganisms. The introduction of the thiocyanomethyl group (-CH₂SCN) into different molecular scaffolds can impart significant biological activity. Organic thiocyanates are recognized for their diverse bioactivities, including antibacterial and antifungal effects. mdpi.com The reactivity of the chloromethyl group in chloromethyl thiocyanate allows for its attachment to other molecules, such as benzothiazoles, to create these active derivatives. nih.gov

Allylic thiocyanates, a class of related organosulfur compounds, have demonstrated selective action against Gram-positive bacteria. nih.gov Studies on chloro-substituted allylic thiocyanates revealed high activity, with inhibition zones comparable to or greater than the antibiotic Imipenem. nih.gov Specifically, derivatives have shown potency against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While not directly derived from this compound in all cited studies, these findings highlight the antimicrobial potential of the thiocyanate functional group in various molecular structures. For instance, some thiophene (B33073) derivatives have been noted for their inhibitory effects against S. aureus.

Table 1: Antimicrobial Activity of Chloro-Substituted Allylic Thiocyanates nih.gov

CompoundOrganismPotency (MIC, μM)
Methyl (Z)-3-(2,4-dichlorophenyl)-2-(thiocyanomethyl)-2-propenoateS. aureus (MSSA)3
Methyl (Z)-3-(2,4-dichlorophenyl)-2-(thiocyanomethyl)-2-propenoateS. aureus (MRSA)6
Methyl (Z)-3-(2,6-dichlorophenyl)-2-(thiocyanomethyl)-2-propenoateS. aureus (MSSA)3
Methyl (Z)-3-(2-chloro-6-fluorophenyl)-2-(thiocyanomethyl)-2-propenoateS. aureus (MSSA)6

Derivatives of this compound have been specifically evaluated for their antifungal properties. One notable example is 2-(thiocyanomethylthio)benzothiazole, which is synthesized by reacting a salt of 2-mercaptobenzothiazole (B37678) with this compound. nih.gov This derivative has demonstrated significant inhibitory activity against several fungal species. nih.gov Research has confirmed the fungicidal capabilities of various isothiocyanates and their derivatives against fungi such as Aspergillus niger and Penicillium cyclopium. semanticscholar.org

Table 2: Antifungal Activity of 2-(Thiocyanomethylthio)benzothiazole nih.gov

Fungal SpeciesMinimum Inhibitory Concentration (MIC)
Aspergillus niger75 ppm
Penicillium roqueforti50 ppm
Chaetomium globosum50 ppm

The mechanism of antifungal action for many heterocyclic compounds, such as azoles, involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com These drugs typically target the enzyme 14-α-sterol demethylase. mdpi.com While direct studies on this compound derivatives' effects on ergosterol are not extensively detailed in the provided context, the broader class of thiocyanate-containing heterocyclic derivatives, such as those with thiadiazole rings, have been investigated for this mechanism. mdpi.com It is known that triazole-based fungicides like fluconazole (B54011) and itraconazole (B105839) function by inhibiting the fungal cytochrome P-450 oxidase-mediated synthesis of ergosterol. nih.govnahrainuniv.edu.iq The synthesis of novel thiadiazole derivatives, which are structurally related to these azole antifungals, has been pursued with the goal of targeting the same ergosterol biosynthesis pathway. mdpi.com

Potential as an Intermediate in Pharmaceutical Synthesis

This compound is a versatile chemical intermediate. It is particularly useful in the production of fungicides and miticides. google.com Its utility stems from the reactivity of the chloromethyl group, which can be readily substituted. For example, it is used in the synthesis of 2-(thiocyanomethylthio)benzothiazole, a compound with documented antifungal properties. nih.gov

Furthermore, this compound serves as a building block for more complex heterocyclic systems. Thiazole derivatives, which are important in both pharmaceutical and agrochemical products, can be synthesized from intermediates derived from reactions involving thiocyanates. semanticscholar.org For instance, 2-chloro-5-chloromethylthiazole, a key intermediate, can be produced through a pathway involving isothiocyanates. semanticscholar.org The synthesis of novel 1,2,4-oxadiazole (B8745197) thioether derivatives also utilizes a thiocyanate source in reaction with a chloromethyl-substituted oxadiazole, highlighting the role of this functional group arrangement in building complex bioactive molecules. researchgate.net

Biological Activity of Related Thiocyanates

The thiocyanate functional group is a component of numerous compounds exhibiting a wide spectrum of biological activities. mdpi.comontosight.ai These activities are not limited to antimicrobial effects but also include potential applications as antitumor and antiparasitic agents. mdpi.comacs.org

Isothiocyanates, which can be formed from the rearrangement of thiocyanates, are key intermediates in the synthesis of agrochemicals with anthelmintic (anti-parasitic worm) activity. tandfonline.com Research into thiourea (B124793) derivatives has led to the development of compounds with a broad spectrum of activity against nematodes, cestodes, and trematodes. nih.gov For instance, a series of isothiourea derivatives of tetramisole (B1196661) were synthesized and showed an improved spectrum of anthelmintic activity compared to the parent drug. nih.gov Similarly, newly synthesized thiosemicarbazide (B42300) derivatives have demonstrated significant nematicidal effects in preliminary studies, with some compounds showing higher activity than the reference drug albendazole. mdpi.com

Inhibition of Metabolic Enzymes by Thiocyanate-Containing Heterocycles

While direct studies on this compound's inhibition of specific metabolic enzymes are not extensively documented in the provided results, the broader class of thiocyanate-containing heterocyclic compounds has been shown to be potent inhibitors of several key enzymes. researchgate.netnih.gov These studies provide a basis for understanding the potential inhibitory activities of related compounds. The thiocyanate moiety is a key feature in the inhibitory action against these enzymes. researchgate.net

Research has demonstrated that various heterocyclic molecules containing a thiocyanate group exhibit significant inhibitory effects on human carbonic anhydrase I and II (hCA I and II), acetylcholinesterase (AChE), and α-glycosidase. researchgate.netnih.gov For instance, a series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized and showed inhibitory activity against hCA I, II, VII, and IX. nih.gov Similarly, novel quinoline (B57606) and isoindoline (B1297411) derivatives have been investigated for their dual inhibition of α-glycosidase and α-amylase. mdpi.com

Carbonic Anhydrase (CA)

Heterocyclic compounds containing thiocyanate have been identified as effective inhibitors of carbonic anhydrase isoforms. researchgate.netnih.govrsc.org The thiocyanate group itself plays a specific role in the inhibition of hCA I and hCA II. researchgate.net The inhibition of these enzymes is a target for therapies against diseases like glaucoma and cancer. researchgate.netresearchgate.net For example, some 2-amino-benzothiazole-6-sulfonamide derivatives have shown inhibition constants in the nanomolar range against hCA I. nih.gov

Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a key strategy in managing Alzheimer's disease. nih.govrsc.org Several studies have reported the synthesis of thiocyanate-containing heterocyclic compounds and their evaluation as AChE inhibitors. researchgate.netuludag.edu.tr Thiazoloindazole-based derivatives, for instance, have demonstrated selective and potent inhibition of AChE, with some compounds exhibiting IC50 values below 1.0 μM. nih.gov

α-Glycosidase

Inhibition of α-glycosidase is an important approach for managing type 2 diabetes. mdpi.comscribd.com Research has shown that thiocyanate-containing heterocyclic compounds can be effective inhibitors of this enzyme. researchgate.net For example, certain quinoline and isoindoline derivatives have displayed noteworthy inhibitory activity against α-glycosidase. mdpi.com

Table 1: Inhibitory Activity of Representative Thiocyanate-Containing Heterocycles

Compound Class Target Enzyme IC50 / Ki Values Reference
Thiocyanate-containing heterocycles hCA I Ki: 4.08–15.04 μM researchgate.net
Thiocyanate-containing heterocycles hCA II Ki: 12.51–24.37 μM researchgate.net
Thiocyanate-containing heterocycles Acetylcholinesterase (AChE) Ki: 52.07–81.21 μM researchgate.net
Thiocyanate-containing heterocycles α-Glycosidase IC50: 1.37-8.53 µM researchgate.net
Thiazoloindazole derivatives Acetylcholinesterase (AChE) IC50: < 1.0 μM nih.gov
Quinoline/Isoindoline derivatives α-Glycosidase IC50: 0.07 mM mdpi.com

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. Ki: The inhibition constant for an inhibitor.

Environmental Impact Research (Excluding Toxicity)

The environmental impact of thiocyanate, a component of this compound, is a significant area of research, particularly concerning its presence in industrial wastewater. nih.gov Effluents from industries such as gold mining, textiles, and coking often contain thiocyanate, necessitating effective treatment methods. nih.govnih.gov

Treatment of Thiocyanate-Containing Wastewater

Various methods are being explored for the treatment of wastewater containing thiocyanate. nih.gov These include both physicochemical and biological processes.

Physicochemical Methods: Advanced oxidation processes, such as the use of UV radiation combined with persulfate and iron (III) ions, have been shown to effectively degrade thiocyanates in wastewater. google.com This photochemical method can achieve a high degree of purification in a short time and across a wide pH range. google.com Membrane-based processes like reverse osmosis are also being investigated for the separation and recovery of thiocyanates from industrial effluents. mdpi.com

Biological Treatment: Biological systems are considered a successful approach for removing thiocyanate from industrial wastewater. nih.gov High-performance biofilm processes using fluidizing bio-carriers have been developed to treat high-strength wastewater containing thiocyanate, achieving removal efficiencies of over 99%. nih.gov Activated sludge processes are also commonly employed, where microorganisms degrade thiocyanate. nih.govrsc.org

Biological Degradation by Microorganisms

A diverse range of microorganisms can degrade thiocyanate, utilizing it as a source of carbon, nitrogen, or energy. nih.govscielo.br

Microbial Consortia: Mixed microbial cultures have been shown to be effective in degrading thiocyanate. scielo.brpeerj.com For example, a consortium enriched from contaminated groundwater was able to biodegrade thiocyanate under oxic conditions. peerj.comnih.gov Similarly, a mixed culture isolated from a bioreactor effectively removed thiocyanate from the medium. scielo.br

Identified Bacterial Genera: Several bacterial genera have been identified as capable of degrading thiocyanate, including Thiobacillus, Pseudomonas, Acinetobacter, Bacillus, and Klebsiella. rsc.orgscielo.br For instance, Thiobacillus thioparus is a well-known thiocyanate-degrading bacterium. nih.gov A highly enriched culture of Thiohalobacter sp. was found to degrade thiocyanate under halophilic conditions. nih.gov

Biochemical Pathways and Enzymes in Thiocyanate Metabolism

The microbial degradation of thiocyanate involves specific biochemical pathways and enzymes. nih.govebi.ac.ukmaayanlab.cloud The primary enzyme responsible for the initial step in microbial thiocyanate degradation is thiocyanate hydrolase or a similar enzyme that breaks down the SCN⁻ ion. nih.gov

Two main degradation pathways have been proposed:

Carbonyl Sulfide (B99878) (COS) Pathway: In this pathway, thiocyanate is first hydrolyzed to carbonyl sulfide (COS) and ammonia. The COS is then further broken down. Thiobacillus species are often associated with this degradation pathway. rsc.orgresearchgate.net

Cyanate (CNO⁻) Pathway: This pathway involves the oxidation of thiocyanate to cyanate, which is then further metabolized. Some Pseudomonas species are known to utilize this pathway. researchgate.net

The degradation of thiocyanate is a crucial part of the biogeochemical cycles of carbon, nitrogen, and sulfur. researchgate.net In mammalian systems, the enzyme rhodanese catalyzes the detoxification of cyanide to thiocyanate. nih.gov The subsequent metabolism of thiocyanate can involve oxidation by peroxidases to form hypothiocyanous acid (HOSCN), a species with antimicrobial properties. nih.gov

Future Research Directions and Unexplored Avenues for Chloromethyl Thiocyanate

Elucidating Novel Reaction Pathways and Catalytic Systems

Future research is expected to expand the synthetic utility of chloromethyl thiocyanate (B1210189) by exploring new reaction pathways and developing more efficient catalytic systems. Current synthesis often involves the reaction of bromochloromethane (B122714) with a thiocyanate salt. google.comgoogle.com A key area for development lies in optimizing these processes and discovering new transformations.

One promising avenue is the refinement of phase transfer catalysis. While onium salts like quaternary ammonium (B1175870) and phosphonium (B103445) salts are known to be effective catalysts for synthesizing chloromethyl thiocyanate in aqueous or binary-phase systems, there is room for exploring novel catalytic structures. google.comgoogle.com Research into catalysts with enhanced efficiency, selectivity, and reusability could lead to more economical and environmentally friendly production methods.

Beyond its synthesis, new reactions involving this compound as a reactant are a major focus. Its reaction with 1-methylimidazole (B24206) to form an imidazolium (B1220033) salt, 1-thiocyanomethyl-3-methylimidazolium chloride, has been demonstrated, opening the door to the synthesis of novel ionic liquids and heterocyclic compounds. smolecule.comsigmaaldrich.com Further exploration could involve reacting it with a wider range of nucleophilic heterocycles to create libraries of new chemical entities with potential applications in medicinal chemistry and materials science. Additionally, investigating its rearrangement reactions, such as the isomerization to chloromethyl isothiocyanate, under various catalytic conditions could provide access to different classes of reactive intermediates. acs.org

Table 1: Investigated Catalytic Systems for Thiocyanate Synthesis
Catalyst TypeStarting MaterialsSolvent SystemKey FindingsReference(s)
Onium Salts (e.g., quaternary ammonium)Bromochloromethane, Ammonium/Alkali Metal ThiocyanateWater or Water/Toluene (B28343) Binary PhaseEnables efficient synthesis in aqueous environments, with catalyst amounts of 1-5 wt% being effective. google.comgoogle.com
Phase Transfer Catalysts1,3-Dichloropropene, Sodium ThiocyanateWaterUsed for the synthesis of thiocyanate derivatives as precursors to thiazoles.
Copper(I) Chloride (CuCl)Quinoline (B57606) derivatives, KSCNNot specifiedCatalyzes the thiocyanation of quinoline moieties, demonstrating utility in modifying complex heterocycles. mdpi.com

Exploration of Advanced Material Science Applications

The application of this compound in material science is a largely underexplored but promising field. Its known function as a cross-linking agent in polymer chemistry suggests significant potential for developing new materials with enhanced properties. smolecule.combiosynth.com

Future research could focus on systematically incorporating this compound into different polymer backbones. By controlling the degree of cross-linking, it may be possible to tailor the mechanical, thermal, and chemical resistance of materials like polyols and other polymers. google.com Another avenue is surface modification. Silane coupling agents, which can feature chloromethyl groups, are used to form durable bonds between organic and inorganic materials. gelest.com Investigating the use of this compound to functionalize surfaces of materials like silica, titanium oxide, or zirconium oxide could lead to novel composites with improved interfacial adhesion and tailored surface properties (e.g., hydrophobicity, biocompatibility). gelest.com

Furthermore, inspiration can be drawn from related molecules. For instance, 4-(chloromethyl)benzonitrile (B47464) has been used as an additive to passivate defects and improve the stability of perovskite solar cells. bohrium.com This suggests that this compound or its derivatives could be explored as additives or interface modifiers in advanced electronic materials, such as solar cells, sensors, or batteries, to enhance performance and longevity.

In-depth Mechanistic Understanding of Biological Activities

While this compound is known to possess broad biocidal activity, a detailed understanding of its mechanisms of action remains a critical area for future research. google.com It is established as an intermediate in the synthesis of the fungicide TCMTB, but its intrinsic biological effects warrant deeper investigation. researchgate.net

The primary mechanism is thought to involve its role as an alkylating agent, where the electrophilic chloromethyl group covalently bonds with nucleophilic sites (e.g., sulfhydryl or amino groups) in essential proteins and enzymes, disrupting their function. Future studies should aim to identify the specific molecular targets within fungal, bacterial, and other pest organisms. Techniques such as proteomics and activity-based protein profiling could be employed to pinpoint the enzymes and pathways that are most sensitive to this compound.

Additionally, the biological activity of the thiocyanate moiety itself is an important consideration. Organic thiocyanates have been shown to inhibit key enzymes like carbonic anhydrases, acetylcholinesterase, and α-glycosidase. mdpi.comresearchgate.netresearchgate.net It is plausible that this compound exerts its effects not just through alkylation but also through specific interactions of the -SCN group with enzyme active sites. researchgate.net Research focusing on enzyme kinetics and molecular docking could elucidate these interactions. One study also noted that the compound exhibits cholesterol acyltransferase activity, potentially by interacting with cholesterol in lipid bilayers, an avenue that requires further exploration. biosynth.com

Development of Green Chemistry Approaches for Synthesis and Application

Shifting towards more sustainable chemical processes is a global priority, and future research on this compound will increasingly focus on green chemistry principles. This involves developing cleaner synthesis routes and applications that minimize environmental impact.

Current methods that utilize phase transfer catalysts in aqueous or biphasic systems, such as a water-toluene mixture, are a step in a greener direction as they can reduce the reliance on volatile organic solvents. google.com Future work could focus on developing fully aqueous synthetic routes or using biodegradable solvents. The use of mechanochemistry, or solvent-free synthesis, is another powerful green technique that could be explored for the production of this compound and its derivatives, potentially offering higher yields, shorter reaction times, and no solvent waste. acs.org

Furthermore, exploring alternative energy sources for driving reactions represents a significant frontier. Photochemical and electrochemical methods are gaining traction for the formation of C-SCN bonds, as they can often be performed under mild conditions without the need for harsh reagents. researchgate.netresearchgate.net Applying these techniques to the synthesis of this compound could lead to highly efficient and environmentally benign production processes. Investigating the use of this compound in green applications, such as in the development of biodegradable fungicides or as a reagent in water-based synthetic methodologies, is also a key area for future contributions.

Computational Design of this compound Derivatives with Targeted Properties

Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, saving both time and resources. For this compound, computational studies have already provided significant insights into its fundamental properties, such as its conformational preferences (gauche vs. anti) and electronic structure. researchgate.netnih.gov High-level quantum-chemical calculations have been used to reproduce experimental data and understand its stability. researchgate.netnih.gov

The next frontier is the use of computational methods for the de novo design of this compound derivatives with specific, targeted properties. By systematically modifying the molecule's structure—for example, by replacing the chlorine atom with other halogens or functional groups, or by altering the methylene (B1212753) bridge—researchers can create virtual libraries of new compounds.

Table 2: Potential Avenues for Computational Derivative Design
Research GoalComputational MethodProperty to InvestigatePotential ApplicationReference(s)
Enhance Biological ActivityDFT, Molecular DockingBinding affinity to target enzymes (e.g., carbonic anhydrase, acetylcholinesterase)Development of more potent and selective pesticides or therapeutic agents. researchgate.netresearchgate.net
Tune Material PropertiesDFT, Molecular DynamicsIntermolecular interactions, polymer chain cross-linking energy, surface binding energy.Design of novel polymers, coatings, and composite materials with tailored mechanical or electronic properties. gelest.combohrium.com
Improve Reaction SelectivityDFT, Transition State TheoryReaction energy barriers for synthesis and isomerization pathways.Optimization of synthetic routes to increase yield and reduce byproducts. acs.org
Predict Spectroscopic PropertiesTD-DFT, GIAOUV-Vis spectra, NMR chemical shifts.Aid in the identification and characterization of new derivatives. worldscientific.com

Using methods like Density Functional Theory (DFT), it is possible to calculate the activation barriers for key reactions, such as the rearrangement to isothiocyanates, for these new derivatives. acs.org This can help predict their stability and reactivity. acs.org Molecular docking simulations can be used to screen virtual libraries for their potential to bind to and inhibit specific biological targets, such as fungal enzymes, guiding the synthesis of more effective and selective fungicides. researchgate.netresearchgate.net Similarly, computational tools can predict how derivatives might interact with material surfaces or within a polymer matrix, accelerating the discovery of new materials. gelest.combohrium.com

Q & A

Q. What experimental methods are used to determine the structural conformers of chloromethyl thiocyanate (CH₂ClSCN) in gas and solid phases?

this compound exhibits distinct conformational behavior depending on its phase. In the gas phase, gas electron diffraction (GED) and quantum-chemical calculations (CCSD(T)/cc-pVTZ level) identified two coexisting conformers: gauche (δ(ClC–SC) = 71.8°) and anti, with gauche being dominant (89% abundance at ambient temperature). In the solid phase, in situ low-temperature X-ray diffraction (XRD) revealed only gauche conformers stabilized by chalcogen-type interactions. Charge density topology analysis via Atoms in Molecules (AIM) Theory further characterized intermolecular interactions in crystals .

Q. How can researchers optimize the synthesis of this compound to improve yield and selectivity?

A catalytic method using bromochloromethane and alkali metal/ammonium thiocyanate in the presence of onium salt catalysts (e.g., tetraalkylammonium salts) significantly enhances reaction efficiency. Key parameters include:

  • Catalyst loading (0.1–20% of thiocyanate mass, optimal at 1–5%).
  • Temperature range: 50–100°C under normal pressure.
  • Vigorous stirring to facilitate biphasic reactions. Post-synthesis, distillation isolates the product. This method avoids excessive thiocyanate use and harsh solvents, achieving high yields and selectivity .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • FT-IR and UV-Vis spectroscopy confirm functional groups (e.g., SCN stretching at ~2100 cm⁻¹) and electronic transitions.
  • NMR (¹H, ¹³C) identifies structural motifs, such as the –CH₂Cl and –SCN groups.
  • High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C₂H₂ClNS for CH₂ClSCN).
  • X-ray diffraction resolves crystal packing and intermolecular interactions .

Advanced Research Questions

Q. How do computational studies reconcile discrepancies between experimental and theoretical data on this compound’s conformational stability?

High-level CCSD(T)/cc-pVTZ calculations reproduce experimental findings, showing gauche conformers are energetically favored due to hyperconjugative interactions between the Cl–C bond and SCN group. Discrepancies in anti-conformer populations may arise from temperature-dependent phase transitions or solvation effects in experimental setups. Computational models must account for vibrational entropy and anharmonic corrections to improve accuracy .

Q. What role do chalcogen-type interactions play in the solid-state packing of this compound?

In crystals, gauche conformers form S···Cl and S···N interactions (chalcogen bonding), stabilizing the lattice. AIM analysis reveals bond critical points (BCPs) with electron density (ρ) ~0.01–0.03 e·Å⁻³, confirming weak but directional interactions. These interactions influence material properties like melting points and solubility, critical for designing thiocyanate-based functional materials .

Q. How can this compound serve as a precursor in synthesizing bioactive heterocycles?

this compound reacts with nucleophiles (e.g., 2-mercaptobenzothiazole) via nucleophilic substitution at the CH₂Cl group. For example:

  • Benzothiazole derivatives : Reaction with 2-mercaptobenzothiazole under reflux yields thiazole-based agrochemicals.
  • Thiosemicarbazides : Coupling with hydrazides forms compounds with anti-cancer activity. Reaction monitoring via TLC and GC-MS ensures purity and selectivity .

Q. What challenges arise in studying the isomerization dynamics between thiocyanate (R–SCN) and isothiocyanate (R–NCS) forms?

Thiocyanates like CH₂ClSCN are metastable and prone to isomerization. Key challenges include:

  • Kinetic trapping : Low-temperature XRD and rapid spectroscopic methods (e.g., time-resolved IR) capture transient species.
  • Solvent effects : Polar solvents stabilize ion-pair intermediates, accelerating isomerization.
  • Computational modeling : Transition state analysis (e.g., NEB method) identifies pathways for rearrangement .

Methodological Considerations

  • Contradiction resolution : Conflicting data on conformational populations (e.g., gas vs. solid phase) require multi-technique validation (XRD, GED, and DFT).
  • Synthesis optimization : Catalyst screening (e.g., tetraalkylphosphonium salts) and reaction kinetics studies improve scalability .
  • Safety protocols : Handle this compound in fume hoods due to volatility and toxicity; avoid contact with metals to prevent corrosion .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloromethyl thiocyanate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.